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molecular formula C5H6Cl2N2 B1501542 4-Chloropyridin-2-amine hydrochloride CAS No. 202216-99-7

4-Chloropyridin-2-amine hydrochloride

Cat. No. B1501542
M. Wt: 165.02 g/mol
InChI Key: RREGTVDJKWIDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163767B2

Procedure details

To a solution of 4-chloro-2-pyridinecarboxylic acid (5.95 g) in tert-butanol (89.25 mL) were added triethylamine (6.32 mL) and diphenylphosphoryl azide (8.95 mL). The mixture was stirred at 100° C. for overnight. To the solution was added water and the mixture was extracted with EtOAc and washed with water and brine. The extract was dried over MgSO4 and concentrated under reduced pressure. The residue was recrystallized with EtOAc to give a white solid. The solid was dissolved in dioxane (50 mL). To the solution was added 4M HCl in dioxane (90 mL) and the mixture was stirred at ambient temperature overnight. The mixture was concentrated under reduced pressure to give 4-chloro-2-pyridinamine hydrochloride (3.02 g) as a white solid.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step One
Quantity
8.95 mL
Type
reactant
Reaction Step One
Quantity
89.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](C(O)=O)[CH:3]=1.C([N:13](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.Cl>C(O)(C)(C)C.O1CCOCC1.O>[ClH:1].[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:13])[CH:3]=1 |f:7.8|

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)O
Name
Quantity
6.32 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.95 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
89.25 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized with EtOAc
CUSTOM
Type
CUSTOM
Details
to give a white solid
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.ClC1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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